The synthesis of N-(tert-butyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves a multi-step process starting from readily available materials. One approach involves the reaction of 5-bromobenzooxazol-2(3H)-one with ethyl 2-bromoacetate, followed by hydrolysis to yield (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Subsequent coupling with tert-butylamine in the presence of a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), affords the final product. []
N-(tert-butyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical modifications at different reactive sites. The amide nitrogen can participate in alkylation or acylation reactions, while the benzene ring can be subjected to electrophilic aromatic substitution reactions. Additionally, the methylene bridge offers a site for further functionalization. [, ] These modifications allow for the introduction of diverse functional groups, facilitating the development of derivatives with enhanced binding affinities or improved pharmacokinetic properties.
While the precise mechanism of action of N-(tert-butyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide itself is not extensively studied, its derivatives exhibit affinity towards TSPO. TSPO is upregulated in activated microglia, cells that play a crucial role in neuroinflammatory processes. Therefore, radiolabeled analogs of N-(tert-butyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can bind to TSPO, allowing for the visualization and monitoring of neuroinflammation using PET imaging. [, ]
The primary application of N-(tert-butyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide lies in its use as a precursor for synthesizing PET radioligands. Several radiolabeled analogs, such as [11C]MBMP [] and [18F]FPBMP, [] have been developed and investigated as potential imaging agents for TSPO. These radioligands hold promise for non-invasive visualization and quantification of neuroinflammation in various neurological disorders, including stroke, Alzheimer's disease, and traumatic brain injury.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2